2-Bromo-5-methoxypyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methoxypyridin-3-ol is a heterocyclic organic compound with the molecular formula C6H6BrNO2. It is a derivative of pyridine, featuring a bromine atom at the second position, a methoxy group at the fifth position, and a hydroxyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxypyridin-3-ol typically involves the bromination of 5-methoxypyridin-3-ol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient brominating agents.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxypyridin-3-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products
Substitution: Formation of 2-azido-5-methoxypyridin-3-ol or 2-thiocyanato-5-methoxypyridin-3-ol.
Oxidation: Formation of 2-bromo-5-methoxypyridin-3-one.
Reduction: Formation of 5-methoxypyridin-3-ol.
Scientific Research Applications
2-Bromo-5-methoxypyridin-3-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxypyridin-3-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridin-3-amine: Similar structure but with an amino group instead of a hydroxyl group.
2-Bromo-3-methoxypyridin-4-ol: Similar structure but with the hydroxyl group at the fourth position.
5-Bromo-2-methylpyridin-3-amine: Similar structure but with a methyl group instead of a methoxy group .
Uniqueness
2-Bromo-5-methoxypyridin-3-ol is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of specialized chemical entities and potential therapeutic agents.
Properties
Molecular Formula |
C6H6BrNO2 |
---|---|
Molecular Weight |
204.02 g/mol |
IUPAC Name |
2-bromo-5-methoxypyridin-3-ol |
InChI |
InChI=1S/C6H6BrNO2/c1-10-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3 |
InChI Key |
PLTCZLCXDIFILL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.